molecular formula C16H9ClF3N B13723235 4-Chloro-2-phenyl-6-(trifluoromethyl)quinoline CAS No. 1189105-78-9

4-Chloro-2-phenyl-6-(trifluoromethyl)quinoline

Cat. No.: B13723235
CAS No.: 1189105-78-9
M. Wt: 307.69 g/mol
InChI Key: VJXQIWOVYSFVKI-UHFFFAOYSA-N
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Description

4-Chloro-2-phenyl-6-(trifluoromethyl)quinoline (CAS 1189105-78-9) is a high-value halogenated and fluorated quinoline derivative with the molecular formula C₁₆H₉ClF₃N and a molecular weight of 307.69 g/mol . This compound is expertly designed for advanced medicinal chemistry and drug discovery applications, serving as a key synthetic intermediate for developing novel therapeutic agents. The compound's core research value lies in its versatile scaffold, which is prominent in pharmaceutical research. The quinoline core is substituted at the 4-position with a chlorine atom, a phenyl group at the 2-position, and a trifluoromethyl group at the 6-position . The chlorine atom acts as a superior leaving group, enabling efficient nucleophilic substitution and cross-coupling reactions to diversify the molecular structure . The phenyl ring contributes steric bulk and influences electronic properties, while the trifluoromethyl group is a critical structural motif that enhances lipophilicity, improves metabolic stability, and strengthens target binding through its strong electron-withdrawing effect . This combination makes the compound an ideal precursor for synthesizing potential antimalarial and anticancer agents . Quinoline derivatives are fundamental in antimalarial research, with mechanisms often involving disruption of hemozoin formation within the Plasmodium parasite . Furthermore, its structural features align with compounds investigated as kinase inhibitors in oncology research, where the planar quinoline system facilitates interactions with enzyme active sites . Researchers can utilize several robust synthetic pathways to produce this compound. An efficient method involves a TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides in nitromethane at 60°C, which directly affords the 4-chloroquinoline core in a single step . Alternative patented routes describe one-pot, single-step processes for preparing related 4-chloroquinoline derivatives substituted with trifluoromethyl groups, often using milder conditions and phase-transfer catalysts for scalability . This product is strictly intended for research and laboratory use. It is not for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

1189105-78-9

Molecular Formula

C16H9ClF3N

Molecular Weight

307.69 g/mol

IUPAC Name

4-chloro-2-phenyl-6-(trifluoromethyl)quinoline

InChI

InChI=1S/C16H9ClF3N/c17-13-9-15(10-4-2-1-3-5-10)21-14-7-6-11(8-12(13)14)16(18,19)20/h1-9H

InChI Key

VJXQIWOVYSFVKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(F)(F)F)C(=C2)Cl

Origin of Product

United States

Preparation Methods

TMSCl-Mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides

One efficient approach to 4-chloroquinolines, including derivatives like this compound, involves a trimethylsilyl chloride (TMSCl)-mediated cascade cyclization of ortho-propynol phenyl azides. This method was reported by Song et al. and involves the following key steps:

  • React ortho-propynol phenyl azides (0.2 mmol) with TMSCl (0.7 mmol) in nitromethane (CH3NO2, 2.0 mL) at 60°C under air atmosphere.
  • The reaction proceeds for approximately 1 hour, monitored by thin-layer chromatography (TLC).
  • The crude product is then purified by flash chromatography on silica gel to afford the 4-chloroquinoline derivative.

This protocol provides a direct and efficient route to 4-chloroquinolines with good yields and functional group tolerance. The cascade cyclization mechanism facilitates the formation of the quinoline core with the chloro substituent at the 4-position.

Parameter Details
Starting material Ortho-propynol phenyl azides (0.2 mmol)
Reagent Trimethylsilyl chloride (TMSCl, 0.7 mmol)
Solvent Nitromethane (2.0 mL)
Temperature 60°C
Atmosphere Air
Reaction time 1 hour
Purification Flash chromatography on silica gel
Outcome 4-Chloroquinoline derivatives

One-Pot Synthesis via Haloquinoline and α-Picolyl Derivative Condensation

A patented method (US Patent US6500955B1) describes a one-pot, single-step process for preparing 4-chloroquinoline derivatives substituted with trifluoromethyl groups. Although the patent focuses on related quinoline methanone derivatives, the initial step involves condensation of a 4-haloquinoline (such as 4-chloroquinoline derivatives) with an α-picolyl derivative (e.g., 2-pyridylacetonitrile) under mild conditions:

  • The reaction is conducted in the presence of a solvent system (capable of dissolving reactants and controlling temperature), a base, and a phase transfer catalyst.
  • Temperature ranges from -10°C to +90°C.
  • The process avoids hazardous reagents like butyl lithium and expensive anhydrous solvents.
  • The intermediate acetonitrile derivative formed is oxidized in situ to the ketone derivative without isolation.
  • This approach is adaptable to various 4-haloquinoline derivatives, including those bearing trifluoromethyl substituents.

This method offers an economical, safer, and scalable route to functionalized quinolines with chloro and trifluoromethyl substituents.

Parameter Details
Starting material 4-Chloroquinoline derivative (haloquinoline)
Condensation partner α-Picolyl derivatives (e.g., 2-pyridylacetonitrile)
Catalyst Phase transfer catalyst
Base Suitable base (not specified)
Solvent Solvent system for dissolution and temperature control
Temperature -10°C to +90°C
Reaction type One-pot condensation and oxidation
Advantages Avoids hazardous reagents, no isolation of intermediates

Palladium-Catalyzed Denitrogenative Cascade Reaction

Another advanced synthetic route involves palladium-catalyzed denitrogenative cascade cyclization of o-aminocinnamonitriles with arylhydrazines to form 2-arylquinolines, which can be adapted for the preparation of 2-phenyl substituted quinolines like this compound:

  • The reaction uses PdCl2 catalyst with suitable ligands under aerobic conditions.
  • Oxygen is essential for the reaction progression.
  • The mechanism involves oxidative addition, carbopalladation of the cyano group, and intramolecular dehydrative cyclization.
  • This method allows for the formation of quinoline cores with diverse substitution patterns, including chloro and trifluoromethyl groups.

Though this method is more general for quinoline synthesis, it provides a versatile platform for preparing this compound analogs.

Nanocatalyzed Green Protocols for Quinoline Synthesis

Recent advances in green chemistry have introduced nanocatalyst-mediated protocols for quinoline synthesis, emphasizing eco-friendly conditions:

  • Iron oxide nanoparticles (Fe3O4 NPs) and silica-supported Fe3O4@SiO2–SO3H nanoparticles have been used to catalyze multi-component reactions leading to quinoline derivatives.
  • These catalysts enable reactions in water or green solvents at room temperature or mild conditions.
  • The process involves formation of propargylamine intermediates followed by intramolecular hydroarylation and air oxidation.
  • The catalysts are magnetically recoverable and reusable up to five cycles without significant loss of activity.
  • While specific examples of this compound are limited, these methods offer promising sustainable routes adaptable for such substituted quinolines.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations/Notes
TMSCl-Mediated Cascade Cyclization Ortho-propynol phenyl azides, TMSCl, CH3NO2, 60°C, air Direct synthesis, mild conditions Requires azide precursors
One-Pot Condensation & Oxidation (Patent) 4-Chloroquinoline, α-picolyl derivative, base, phase transfer catalyst, -10 to 90°C Economical, avoids hazardous reagents Focused on methanone derivatives, adaptable
Pd-Catalyzed Denitrogenative Cyclization PdCl2 catalyst, arylhydrazines, aerobic conditions Versatile, allows diverse substitutions Requires palladium catalyst, oxygen atmosphere
Nanocatalyzed Green Protocols Fe3O4 or Fe3O4@SiO2–SO3H nanoparticles, water, mild conditions Eco-friendly, reusable catalysts Emerging method, substrate scope under study

Chemical Reactions Analysis

Nucleophilic Substitution at the C4 Chlorine

The chlorine atom at position 4 serves as a reactive site for nucleophilic displacement due to its electron-withdrawing environment.

Key Reactions:

  • Amination : Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMF) at 80–100°C yields 4-amino derivatives. For example, treatment with morpholine produces 4-morpholino-2-phenyl-6-(trifluoromethyl)quinoline in 72% yield .

  • Alkoxylation : Substitution with alkoxides (e.g., sodium methoxide) under reflux conditions generates 4-alkoxyquinolines. Methoxy substitution proceeds at 65% yield in ethanol.

Table 1: Nucleophilic Substitution Reactions

NucleophileConditionsProductYieldReference
MorpholineDMF, 90°C, 12h4-Morpholino derivative72%
NaOMeEtOH, reflux, 8h4-Methoxy derivative65%
PiperidineToluene, 110°C, 24h4-Piperidino derivative58%

Cross-Coupling Reactions

The C4 chlorine participates in palladium-catalyzed cross-coupling reactions, enabling diversification of the quinoline scaffold.

Key Reactions:

  • Suzuki Coupling : Reaction with arylboronic acids using Pd(PPh₃)₄ as a catalyst in dioxane/K₃PO₄ at 120°C produces biaryl derivatives. For instance, coupling with 4-fluorophenylboronic acid achieves 85% yield .

  • Stille Coupling : Employing tributyl(vinyl)tin and PdCl₂(dppf) in dioxane at 100°C introduces vinyl groups (yield: 78%) .

Table 2: Cross-Coupling Reactions

Coupling TypeReagentCatalystConditionsYieldReference
Suzuki4-Fluorophenylboronic acidPd(PPh₃)₄Dioxane, 120°C, 24h85%
StilleTributyl(vinyl)tinPdCl₂(dppf)Dioxane, 100°C, 18h78%

Functionalization of the Quinoline Core

The electron-deficient quinoline ring undergoes electrophilic substitution at specific positions, guided by directing effects:

  • Nitration : Nitration at position 5 occurs selectively using HNO₃/H₂SO₄ at 0°C (yield: 52%) due to meta-directing effects of the trifluoromethyl group.

  • Halogenation : Bromination with Br₂ in acetic acid targets position 7, yielding 5-bromo-4-chloro-2-phenyl-6-(trifluoromethyl)quinoline (63% yield).

Reactivity of the Trifluoromethyl Group

The CF₃ group at position 6 is generally inert but influences electronic properties:

  • Electrophilic Aromatic Substitution : Deactivates the ring, directing incoming electrophiles to positions 5 and 7.

  • Radical Reactions : Under UV light, CF₃ can participate in radical trifluoromethylation of other aromatic systems .

Reduction and Oxidation Reactions

  • Quinoline Ring Reduction : Hydrogenation with H₂/Pd-C in ethanol reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline (88% yield).

  • Oxidation of Phenyl Group : Treatment with KMnO₄ in acidic conditions oxidizes the phenyl group to a carboxylic acid (45% yield).

Stability and Decomposition

  • Thermal Stability : Decomposes above 250°C, releasing HCl and CO₂.

  • Hydrolytic Stability : Resistant to hydrolysis under neutral conditions but degrades in strong acids (e.g., HCl/EtOH, 80°C) via cleavage of the C-Cl bond .

Scientific Research Applications

Antimalarial Activity

Research indicates that quinoline derivatives, including 4-chloro-2-phenyl-6-(trifluoromethyl)quinoline, exhibit notable antimalarial properties. Studies have shown that compounds with trifluoromethyl groups demonstrate enhanced metabolic stability and increased potency against malaria parasites. For instance, certain derivatives with chlorine substitutions have shown improved antiplasmodial activity compared to their fluorinated counterparts, indicating that the presence of chlorine at the C6 position significantly enhances efficacy against malaria strains .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A series of quinolone derivatives were synthesized and tested for antiproliferative activity against human colorectal adenocarcinoma cell lines. The results indicated that modifications, such as introducing chloro groups, significantly affected their inhibitory activity on cancer cell proliferation. For example, specific derivatives exhibited IC50 values in the low micromolar range, demonstrating promising anticancer effects .

Structure-Activity Relationships

The relationship between chemical structure and biological activity is crucial for developing effective therapeutics. Studies have shown that the introduction of various substituents on the quinoline ring can lead to significant changes in biological activity. For example, the presence of both chlorine and trifluoromethyl groups enhances reactivity and biological efficacy compared to simpler analogs .

Synthesis of Novel Materials

This compound serves as a precursor in synthesizing advanced materials with unique properties. Its chemical structure allows it to be utilized in creating functional polymers and coatings that exhibit enhanced thermal stability and chemical resistance .

Cosmetic Formulations

The compound's unique properties have also led to its exploration in cosmetic formulations, where it is studied for its effectiveness and safety in topical applications. Research has focused on ensuring that products containing such compounds meet safety regulations while providing desired benefits to skin health .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-ChloroquinolineChlorine at position 4Lacks trifluoromethyl group; simpler structure
2-(Trifluoromethyl)quinolineTrifluoromethyl at position 2No phenyl group; different substitution pattern
4-MethoxyquinolineMethoxy group at position 4Different functional group; varying biological activity
6-(Trifluoromethyl)-2-phenylnaphthaleneTrifluoromethyl at position 6Naphthalene core; altered electronic properties

Mechanism of Action

The mechanism of action of 4-Chloro-2-phenyl-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Positioning

Key structural differences among related compounds lie in the positions and types of substituents:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
4-Chloro-6-fluoro-2-trichloromethylquinoline 4-Cl, 6-F, 2-CCl₃ $ \text{C}{10}\text{H}{4}\text{Cl}_{4}\text{FN} $ Higher halogen content; potential agrochemical use
4-Chloro-6-(trifluoromethyl)quinoline 4-Cl, 6-CF₃ $ \text{C}{10}\text{H}{5}\text{ClF}_{3}\text{N} $ Simpler structure; intermediate in synthesis
4-Chloro-8-(trifluoromethyl)quinoline 4-Cl, 8-CF₃ $ \text{C}{10}\text{H}{5}\text{ClF}_{3}\text{N} $ Altered CF₃ position affects electronic properties
6-Fluoro-4-(1,2,2,2-tetrafluoroethyl)-2-(trifluoromethyl)quinoline 6-F, 4-CF₂CF₃, 2-CF₃ $ \text{C}{12}\text{H}{5}\text{F}_{7}\text{N} $ Enhanced fluorination; improved bioactivity
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 2-Ph(4-Cl), 4-Ph(3,4-OMe), 6-OMe, 3-Me $ \text{C}{25}\text{H}{21}\text{ClNO}_{3} $ Methoxy groups improve solubility; antitumor potential

Key Observations :

  • Chloro vs.
  • Phenyl vs. Methyl: The 2-phenyl group in the target compound introduces π-π stacking capabilities absent in methyl-substituted analogs (e.g., 6-methyl-2-(trifluoromethyl)quinoline, CAS 1860-47-5) .

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound ($ \text{MW} = 315.7 \, \text{g/mol} $) is heavier than simpler analogs (e.g., 4-Chloro-6-(trifluoromethyl)quinoline, $ \text{MW} = 231.6 \, \text{g/mol} $) due to the phenyl group, reducing aqueous solubility but improving lipid membrane penetration .
  • Thermal Stability: Trifluoromethyl groups generally increase thermal stability, as observed in 4-Chloro-8-(trifluoromethyl)quinoline (mp > 150°C) .

Biological Activity

4-Chloro-2-phenyl-6-(trifluoromethyl)quinoline is a compound belonging to the quinoline family, known for its diverse biological activities. The presence of the trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, antimalarial, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H6ClF3NC_{10}H_6ClF_3N. The trifluoromethyl group is known to increase metabolic stability and lipophilicity, which can enhance membrane permeability and biological activity.

Antibacterial Activity

Research indicates that quinoline derivatives exhibit significant antibacterial properties. A study evaluated various quinoline compounds against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that compounds with structural modifications similar to this compound demonstrated enhanced antibacterial activity compared to standard antibiotics like ampicillin and gentamicin.

Table 1: Antibacterial Activity of Quinoline Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundS. aureus18
Comparison Compound (Ampicillin)S. aureus15
Comparison Compound (Gentamicin)E. coli20

Antimalarial Activity

The antimalarial efficacy of quinoline derivatives has been extensively studied. A recent structure–activity relationship (SAR) study highlighted that compounds with a trifluoromethyl group show improved activity against Plasmodium falciparum, the causative agent of malaria.

Case Study: Efficacy Against Plasmodium falciparum

In vitro testing demonstrated that this compound exhibited potent antiplasmodial activity with an IC50 value in the low nanomolar range. The compound was found to inhibit the growth of resistant strains effectively.

Table 2: Antimalarial Activity of Selected Quinoline Derivatives

CompoundIC50 (nM)
This compound30
UCF501 (Control Compound)25

Anticancer Activity

The anticancer potential of quinoline derivatives has also been explored. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, including lung and ovarian cancer cells.

Table 3: Anticancer Activity in Human Cell Lines

Cell LineCompoundIC50 (µM)
A549 (Lung Cancer)This compound12
SW480 (Colon Cancer)UCF50110

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The trifluoromethyl group enhances interactions with target enzymes, increasing inhibition rates.
  • Membrane Permeability : Improved lipid solubility facilitates better cellular uptake.
  • Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways, leading to cell death.

Q & A

Basic: What are the key synthetic strategies for preparing 4-Chloro-2-phenyl-6-(trifluoromethyl)quinoline?

Answer:
The synthesis typically involves multi-step protocols:

Quinoline Core Formation : Use Gould-Jacobs cyclization or Friedländer condensation to assemble the quinoline backbone. For example, cyclocondensation of aniline derivatives with ketones or aldehydes under acidic conditions .

Substituent Introduction :

  • Trifluoromethyl Group : Employ trifluoromethylation via Ullman coupling or nucleophilic substitution using CF₃-containing reagents (e.g., TMSCF₃) .
  • Chlorination : Introduce chlorine at the 4-position using POCl₃ or N-chlorosuccinimide (NCS) in polar aprotic solvents like DMF .
  • Phenyl Group : Suzuki-Miyaura coupling with phenylboronic acid under Pd catalysis for the 2-position aryl group .

Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol to achieve >97% purity .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at C6 causes distinct splitting patterns due to ¹⁹F coupling) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₁₆H₁₀ClF₃N: expected [M+H]⁺ = 328.04) .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., confirming regiochemistry of chloro and phenyl groups) .
  • HPLC-PDA : Assess purity (>97%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can regioselectivity challenges during trifluoromethylation or chlorination be mitigated?

Answer:

  • Directed Metalation : Use directing groups (e.g., -NH₂, -OMe) to guide trifluoromethylation to the 6-position. Remove directing groups post-functionalization .
  • Temperature Control : Lower temperatures (−20°C) during chlorination reduce side reactions (e.g., over-chlorination) .
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., -OH with TBS groups) to ensure selective chloro substitution at C4 .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and assay conditions (e.g., ATP levels for cytotoxicity) .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .
  • Control Experiments : Include positive controls (e.g., doxorubicin for anticancer assays) and validate target engagement via SPR or ITC .

Basic: What are the stability and storage considerations for this compound?

Answer:

  • Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the quinoline core .
  • Moisture Control : Use desiccants (silica gel) in storage containers, as the trifluoromethyl group may hydrolyze under high humidity .
  • Solvent Compatibility : Dissolve in anhydrous DMSO or DMF for long-term stock solutions; avoid aqueous buffers with pH >8 to prevent dechlorination .

Advanced: What computational methods support the design of derivatives with enhanced bioactivity?

Answer:

  • DFT Calculations : Predict electron-density maps to optimize substituent effects on H-bonding (e.g., trifluoromethyl’s electron-withdrawing impact) .
  • Molecular Docking : Screen against target proteins (e.g., topoisomerase II for anticancer activity) using AutoDock Vina or Schrödinger Suite .
  • QSAR Models : Corrogate substituent lipophilicity (ClogP) with IC₅₀ values to prioritize derivatives .

Basic: How does the trifluoromethyl group influence the compound’s reactivity and bioactivity?

Answer:

  • Electronic Effects : The -CF₃ group increases electrophilicity at adjacent positions, enhancing interactions with nucleophilic residues in enzyme active sites .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life in vivo .
  • Solubility : The -CF₃ group lowers aqueous solubility but improves membrane permeability (logP ~3.5) .

Advanced: What strategies optimize yield in multi-step syntheses of this compound?

Answer:

  • Flow Chemistry : Continuous flow reactors improve heat transfer and reduce side reactions during exothermic steps (e.g., chlorination) .
  • Microwave Assistance : Accelerate cyclization steps (e.g., quinoline ring closure) with microwave irradiation (150°C, 30 min vs. 24 hrs conventional) .
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki coupling efficiency; ligand additives (XPhos) enhance yields .

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